molecular formula C17H19N3O2S B2787683 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide CAS No. 941948-66-9

4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide

Cat. No.: B2787683
CAS No.: 941948-66-9
M. Wt: 329.42
InChI Key: VYWMNXUZFZKEEB-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a tert-benzamide moiety, and a terminal alkyne-containing prop-2-ynylsulfanyl chain. This unique structure makes it a valuable intermediate in medicinal chemistry and chemical biology, particularly for probe development via Click chemistry. The terminal alkyne group is a key functional handle that allows for highly specific, copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This property enables researchers to efficiently conjugate this molecule to azide-modified biomolecules, surfaces, or other chemical entities, facilitating target identification, binding studies, and the development of novel biochemical probes. The 1,3,4-oxadiazole scaffold is widely recognized in drug discovery for its role as a bioisostere for ester and amide functionalities, often contributing to enhanced metabolic stability and diverse biological activity. The 4-tert-butyl benzamide component is a common pharmacophore found in compounds screened for various therapeutic applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2S/c1-5-10-23-16-20-19-14(22-16)11-18-15(21)12-6-8-13(9-7-12)17(2,3)4/h1,6-9H,10-11H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYWMNXUZFZKEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the Prop-2-ynylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group with prop-2-ynylthiol.

    Attachment of the Benzamide Moiety: The final step involves coupling the oxadiazole derivative with 4-tert-butylbenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the carbonyl group in the benzamide moiety.

    Substitution: The benzamide and oxadiazole rings can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives or amines.

    Substitution: Various substituted benzamides or oxadiazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities such as antimicrobial, antifungal, or anticancer properties. The presence of the oxadiazole ring is particularly noteworthy due to its known bioactivity.

Medicine

Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, while the benzamide moiety can engage in hydrophobic interactions.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other 1,3,4-oxadiazole benzamides but differs in substituents (Table 1). Key analogs include:

Compound Name Substituents on Benzamide Substituents on Oxadiazole Key Structural Features Reference
Target Compound 4-tert-butyl 5-prop-2-ynylsulfanyl High lipophilicity (tert-butyl), reactive thioether (propargyl)
LMM5 4-[benzyl(methyl)sulfamoyl] 5-[(4-methoxyphenyl)methyl] Sulfamoyl group enhances antifungal activity
LMM11 4-[cyclohexyl(ethyl)sulfamoyl] 5-(furan-2-yl) Cyclohexyl group improves solubility
HDAC Inhibitor (Fig. 19) 2-aminopropanamide 5-phenyl Amino acid side chain enhances HDAC-8 binding
Compound 52 () 4-methyl 5-cyclohexyl Methyl group optimizes Ca²⁺/calmodulin inhibition

Key Observations :

  • The prop-2-ynylsulfanyl group introduces a reactive alkyne, enabling click chemistry modifications, unlike furan (LMM11) or phenyl (HDAC inhibitor) substituents .
Pharmacokinetic Properties
  • However, excessive lipophilicity (logP >5) risks violating Lipinski’s rules, as seen in compound 4 () .
  • Synthetic Yield : The target compound’s synthesis yield is unreported, but analogs like Compound 52 (49% yield) and LMM5 (commercially sourced) suggest feasible scalability .
Stability and Reactivity
  • The prop-2-ynylsulfanyl group may confer instability under oxidative conditions compared to stable thiophene (Compound 25, ) or furan (LMM11) substituents .
  • The tert-butyl group enhances metabolic stability relative to methoxy or bromo substituents (Compounds 22–26, ) .

Q & A

Basic: What are the standard synthetic protocols for preparing 4-tert-butyl-N-[(5-prop-2-ynylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]benzamide?

The synthesis typically involves multi-step reactions :

Formation of the 1,3,4-oxadiazole ring : Cyclization of hydrazides with carboxylic acid derivatives (e.g., using POCl₃ or H₂SO₄ as dehydrating agents) .

Introduction of the prop-2-ynylsulfanyl group : Thiol-alkyne "click" chemistry under basic conditions (e.g., K₂CO₃ in DMF) .

Benzamide coupling : Amide bond formation between the oxadiazole intermediate and 4-tert-butylbenzoic acid using coupling reagents like EDC/HOBt .
Key considerations : Reaction monitoring via TLC, purification by column chromatography, and characterization by NMR (¹H/¹³C) and HRMS .

Advanced: How can reaction yields be optimized for the oxadiazole ring formation?

Yields depend on:

  • Temperature control : Cyclization at 80–100°C minimizes side reactions .
  • Catalyst selection : Use of iodine or FeCl₃ to accelerate dehydrative cyclization .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency .
    Example : In a study, optimizing solvent (DMF) and catalyst (I₂) increased oxadiazole yield from 26% to 58% .

Basic: What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : Confirms substituent positions (e.g., tert-butyl protons at δ 1.3–1.4 ppm; oxadiazole CH₂ at δ 4.5–5.0 ppm) .
  • Mass spectrometry : HRMS validates molecular weight (e.g., [M+H]+ at m/z 428.51) .
  • HPLC : Assesses purity (>95% required for biological assays) .

Advanced: How can conflicting spectral data (e.g., NMR splitting patterns) be resolved?

  • Variable temperature (VT) NMR : Resolves dynamic rotational isomerism in the oxadiazole ring .
  • 2D NMR (COSY, HSQC) : Assigns overlapping signals (e.g., prop-2-ynylsulfanyl protons) .
  • Crystallography : X-ray diffraction resolves ambiguous substituent orientations .

Basic: What biological assays are used to evaluate its anticancer potential?

  • In vitro cytotoxicity : IC₅₀ determination against cancer cell lines (e.g., MCF-7, A549) via MTT assay .
  • Enzyme inhibition : Kinase (RET, EGFR) or caspase-3 inhibition assays .
    Example : A related benzamide derivative showed IC₅₀ = 5 µM against lung cancer cells .

Advanced: How can contradictory IC₅₀ values across studies be addressed?

  • Standardize assay conditions : Use identical cell lines (e.g., ATCC-certified), incubation times (48–72 hr), and DMSO controls .
  • Validate mechanisms : Compare molecular targets (e.g., RET kinase inhibition vs. apoptosis induction) .
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., tert-butyl vs. methoxy groups) .

Basic: What computational methods support SAR studies?

  • Molecular docking : Predict binding to targets (e.g., hCA II, PDB ID: 5NY3) using AutoDock Vina .
  • DFT calculations : Analyze electronic effects of substituents (e.g., prop-2-ynylsulfanyl’s electron-withdrawing nature) .

Advanced: How can metabolic stability be improved without compromising activity?

  • Isosteric replacements : Substitute labile groups (e.g., oxadiazole → 1,2,4-triazole) .
  • Prodrug design : Mask polar groups (e.g., esterification of benzamide) .
  • Microsomal stability assays : Screen derivatives in liver microsomes (e.g., t₁/₂ > 60 min) .

Basic: How does the prop-2-ynylsulfanyl group influence reactivity?

  • Click chemistry compatibility : Enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .
  • Electrophilic susceptibility : Reacts with thiols or oxidants (e.g., H₂O₂) to form disulfides or sulfoxides .

Advanced: What strategies mitigate synthetic challenges with sensitive functional groups?

  • Protecting groups : Use Boc for amines or TBS for hydroxyls during synthesis .
  • Low-temperature workup : Prevents decomposition of the oxadiazole ring (<0°C) .
  • Inert atmosphere : Argon/N₂ prevents oxidation of thioether groups .

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